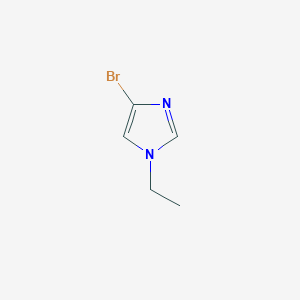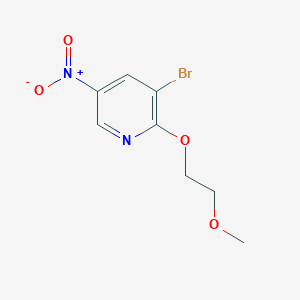
Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Übersicht
Beschreibung
The BOC group (tert-butoxycarbonyl) is a protective group used in organic synthesis . It’s commonly used to protect amines in peptide synthesis . The BOC group can be removed with acid .
Synthesis Analysis
The BOC group can be introduced to amines using BOC anhydride . This process has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr(ClO4)2 6H2O; Brønsted acid ionic liquids [(HMIm)BF4]; functionalized silica, H3PW12O40, and montmorillonite K10 .Molecular Structure Analysis
The BOC group has a molecular formula of C7H14BrNO2 . It’s a carbamate, which means it has a carbonyl (C=O) group and an amine (NH2) group .Chemical Reactions Analysis
The BOC group can be removed with acid . This allows the amine to participateWissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a compound that has been involved in various studies focusing on its chemical structure and synthesis. The crystal structure and chemical properties of similar compounds have been a significant subject of research. For instance, the crystal structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)- 2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, revealing triclinic crystals and a significant level of hydrogen interactions stabilizing the crystal structure (Kumar et al., 2018). Similarly, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been synthesized and characterized, with its crystal structure analyzed using single-crystal X-ray diffraction (Sapnakumari et al., 2014).
Stereoselective Preparation
The stereoselective preparation of fluoro-containing carboxylic acid derivatives, including Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate, has been explored. For example, the stereochemical aspects of reactions with N,N-dibenzyl-2-amino-3-hydroxy and 3-amino-2-hydroxy carboxylic acid esters have been discussed, highlighting the importance of stereochemistry in the synthesis of such compounds (Yoshinari et al., 2011).
Applications in Organic Chemistry
Several studies have focused on the role of Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate in organic chemistry reactions. For instance, the compound has been involved in reactions such as recyclization, heterocyclization, and the Diels–Alder reaction, showcasing its utility in synthesizing a wide range of organic compounds (Shipilovskikh et al., 2014), (Sal’nikova et al., 2018), (Caputo et al., 2006).
Eigenschaften
IUPAC Name |
ethyl 5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDIYHUEZRTSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)


![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)


![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)